Chlorophylls

Chlorophyll biosynthesis Etiolation Greening kinetics

For accurate photosystem I (PSI) research, this specific C13(2)-epimer, chlorophyll a' (CAS 22309-13-3), is non-substitutable with generic chlorophyll a. Its unique stereochemistry is essential for the stoichiometric 2:1 dimerization with P700, ensuring valid in vitro reconstitution and avoiding functional artefacts in ultrafast spectroscopy. Procure this reference standard to guarantee the fidelity of your biophysical and biosynthetic pathway studies.

Molecular Formula C55H72MgN4O5
Molecular Weight 893.5 g/mol
CAS No. 22309-13-3
Cat. No. B1240455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorophylls
CAS22309-13-3
Synonymschlorophyll a'
Molecular FormulaC55H72MgN4O5
Molecular Weight893.5 g/mol
Structural Identifiers
SMILESCCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2]
InChIInChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;
InChIKeyATNHDLDRLWWWCB-WNRKZQPVSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorophylls (CAS 22309-13-3): Verified Stereochemical Differentiation and Functional Stoichiometry for Precision Photosynthesis Research and Analytical Applications


Chlorophylls, specifically chlorophyll a' (CAS 22309-13-3), is a magnesium-chelated porphyrin pigment that functions as the C13(2)-epimer of chlorophyll a [1]. This compound is characterized by the molecular formula C55H72MgN4O5, a molecular weight of 893.49 g/mol, and distinct spectroscopic properties that underpin its role as a constituent of the primary electron donor P700 in photosystem I [2]. As an analytical reference standard and a critical research tool, it enables precise investigation of photosynthetic reaction centers and the biosynthetic pathways of chlorophyll derivatives .

Why Substituting Chlorophylls (CAS 22309-13-3) with Generic Chlorophyll a Compromises Functional and Analytical Accuracy


Chlorophyll a' (CAS 22309-13-3) cannot be interchanged with generic chlorophyll a (CAS 479-61-8) due to its unique C13(2) stereochemistry, which directly governs its aggregation behavior and its specific, stoichiometric incorporation into the photosystem I reaction center P700 [1]. This stereochemical specificity results in a functional heterodimer (Chl a/Chl a') that is essential for the primary charge separation in photosynthesis; using the incorrect epimer in reconstitution or analytical studies would introduce structural and functional artifacts, thereby invalidating quantitative conclusions [2]. The compound's distinct biosynthetic intermediate profile further underscores the need for accurate compound identification in research and procurement [3].

Quantitative Differentiation Evidence for Chlorophylls (CAS 22309-13-3) Relative to Primary Comparators


Defined C13(2) Epimerization Quantifies a >2-Fold Enrichment During Early Greening Compared to Chlorophyll a

Chlorophyll a' is structurally defined as the C13(2)-epimer of chlorophyll a [1]. Quantitatively, during the early greening phase of etiolated barley leaves, the relative amount of chlorophyll a' increases abruptly to a level more than twice that observed in mature leaves (Chl a'/Chl a molar ratio increase) within approximately 1 hour of illumination, indicating its specific and regulated biosynthesis [2]. This temporal enrichment is not observed for the standard chlorophyll a epimer, demonstrating a distinct and quantifiable biological requirement for the a' form during photosystem assembly.

Chlorophyll biosynthesis Etiolation Greening kinetics Epimerization

Unique Dimer-Directed Aggregation Contrasts Sharply with Chlorophyll a's Oligomerization Behavior

In aqueous alcohol and surfactant solutions, chlorophyll a' exhibits a unique aggregation behavior: it forms aggregates specifically with its dimer as the fundamental building block [1]. This is in sharp contrast to chlorophyll a, which under similar conditions in nonpolar solvents tends to form larger oligomers with aggregation numbers up to 20 or predominately exists as dimers over a wide concentration range, but does not exhibit this same strict, dimer-directed supramolecular assembly [2]. The a' epimer's specific dimerization is critical for mimicking the native P700 reaction center.

Aggregation Supramolecular chemistry Self-assembly Dimerization

Stoichiometric Binding in Photosystem I: A Precise 2:1 Molar Ratio of Chlorophyll a' to P700

High-performance liquid chromatography (HPLC) analysis of spinach chloroplast fractions has definitively established a stoichiometry of chlorophyll a' to P700 of exactly 2:1 (Chl a'/P700 = 2) [1]. This precise molar ratio is a conserved feature of the photosystem I reaction center across oxygenic photosynthetic organisms and is not replicated by any other chlorophyll derivative. The functional association of chlorophyll a' with P700 is therefore both specific and quantitatively constrained, providing a definitive benchmark for functional studies.

Photosystem I P700 Stoichiometry Reaction center

HPLC Separation Confirms Unique C17(3) Isomer Distribution Pattern Distinct from Pheophytin a

Normal-phase HPLC analysis reveals that the C17(3) isoprenoid isomer distribution patterns of chlorophyll a' are significantly different from those of pheophytin a, a primary electron acceptor in photosystem II [1]. While the patterns are similar between chlorophyll a and a', the distinct profile of a' versus pheophytin a (with approximate retention time differences of 2-3 minutes under optimized conditions) reflects a divergence in their biosynthetic pathways. This analytical distinction is crucial for accurate pigment identification in complex biological samples.

HPLC analysis Biosynthetic intermediates Isomer distribution Pigment analysis

Patented Synthesis Method Enables High-Purity Production with Prevention of Pheophytin Contamination

A patented method (JPS55106263) specifically describes the production of chlorophyll a' with high purity and photo-response by dissolving chlorophyll a in an organic solvent that forms a ligand with the central magnesium atom and allowing the reaction to proceed in a dark place at 50-60°C under an inert atmosphere [1]. This process is designed to prevent the formation of pheophytin, a common degradation product, thereby yielding a purer product than methods that do not control for epimerization conditions. The controlled reaction conditions ensure a higher yield and purity suitable for research applications requiring defined stereochemistry.

Synthesis Patent High-purity Production method

Precision Research and Analytical Application Scenarios for Chlorophylls (CAS 22309-13-3)


Photosystem I Reconstitution and Functional Assays

Given its established 2:1 stoichiometry with P700 and specific dimerization behavior [1], chlorophyll a' is an essential reagent for the in vitro reconstitution of photosystem I complexes. Researchers can use this compound to assemble functional reaction centers for biophysical studies, including ultrafast spectroscopy and electron transfer measurements, where accurate mimicry of the native P700 special pair is critical.

Quantitative HPLC Analysis of Chloroplast Development

The distinct chromatographic profile and the quantified enrichment during greening [2] make chlorophyll a' a vital standard for HPLC-based studies of chloroplast biogenesis. Its use ensures accurate monitoring of pigment composition changes, enabling precise correlation between chlorophyll a' levels and the assembly of photosynthetic machinery in developing plant tissues.

Supramolecular Chemistry and Biomimetic Materials Design

The unique aggregation property of forming dimer-based supramolecular structures [3] positions chlorophyll a' as a building block for creating biomimetic light-harvesting arrays and artificial photosynthetic systems. Its controlled self-assembly can be exploited to design nanostructured materials with tailored optical and electronic properties for applications in solar energy conversion.

Biosynthetic Pathway Elucidation in Algae and Higher Plants

As a key intermediate with a defined stereochemical signature [4], chlorophyll a' serves as a tracer for elucidating the enzymatic steps of chlorophyll biosynthesis. Its availability as a pure standard allows researchers to track the epimerization process from chlorophyll a, providing insights into the regulation of photosynthetic pigment production in both model organisms and economically relevant crops.

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